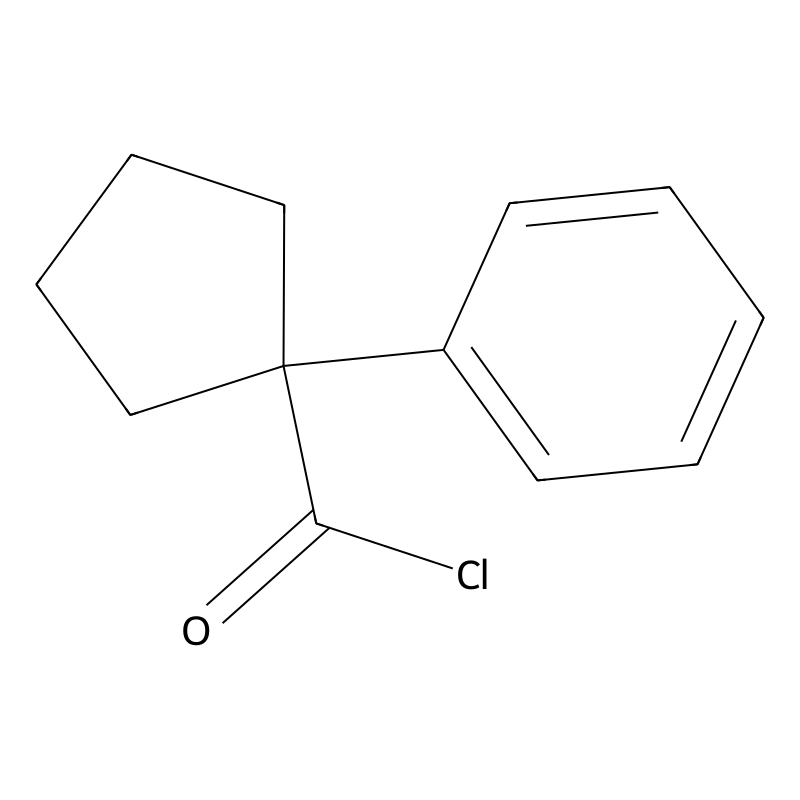

1-Phenylcyclopentane-1-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Phenylcyclopentane-1-carbonyl chloride is an organic compound used in various scientific research applications. It can be synthesized through several methods, including the Friedel-Crafts acylation reaction of cyclopentanecarboxylic acid with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Applications:

Organic synthesis

1-Phenylcyclopentane-1-carbonyl chloride serves as a valuable building block in organic synthesis. Its reactive acyl chloride group allows it to participate in various reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions, leading to the formation of diverse organic compounds [].

Medicinal chemistry

The compound has been explored in the development of new pharmaceuticals. Studies have investigated its potential as a precursor for the synthesis of novel anticonvulsant and antitumor agents. However, further research is needed to determine its efficacy and safety for therapeutic applications.

Material science

-Phenylcyclopentane-1-carbonyl chloride has been utilized in the synthesis of functional polymers. Research suggests its potential application in the development of new materials with desirable properties, such as improved heat resistance and mechanical strength.

1-Phenylcyclopentane-1-carbonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 208.68 g/mol. This compound appears as a colorless liquid and falls within the class of cyclopentanones, specifically classified as an acyl chloride due to the presence of a carbonyl group () bonded to a chlorine atom. Its structure includes a cyclopentane ring with a phenyl group attached, which contributes to its unique chemical properties and reactivity .

- Nucleophilic Acyl Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Hydrolysis: Reacting with water can yield 1-phenylcyclopentane-1-carboxylic acid.

- Reduction: It can be reduced to form 1-phenylcyclopentane, which lacks the carbonyl group.

These reactions highlight its utility as a versatile intermediate in organic synthesis.

The synthesis of 1-phenylcyclopentane-1-carbonyl chloride can be achieved through several methods:

- Multi-step Synthesis:

- The initial step involves the cyclization of 1,4-dibromobutane with benzyl cyanide under basic conditions to form 1-phenyl-1-cyanocyclopentane.

- This intermediate is then hydrolyzed to yield 1-phenylcyclopentane-1-carboxylic acid.

- Finally, chlorination of the carboxylic acid with phosphorus trichloride produces 1-phenylcyclopentane-1-carbonyl chloride.

- Friedel-Crafts Acylation:

These methods highlight both laboratory-scale and industrial production techniques optimized for yield and purity.

The applications of 1-phenylcyclopentane-1-carbonyl chloride span various fields:

- Organic Synthesis: It serves as an important building block in synthesizing pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is utilized in studying enzyme-catalyzed reactions and serves as a substrate for biochemical assays.

- Material Science: Research suggests its potential use in developing functional polymers with enhanced properties such as heat resistance and mechanical strength .

Interaction studies involving 1-phenylcyclopentane-1-carbonyl chloride primarily focus on its reactivity with various nucleophiles. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to diverse product formation depending on the nature of the nucleophile used. Environmental factors such as pH and temperature can significantly influence these interactions, affecting the compound's stability and reactivity.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-phenylcyclopentane-1-carbonyl chloride:

| Compound Name | Description |

|---|---|

| 1-Phenylcyclopentane-1-carboxylic acid | Hydrolysis product; lacks reactive chloride group but retains similar chemical properties. |

| 1-Phenylcyclopentane | Reduction product; different reactivity due to absence of carbonyl group. |

| Cyclopentanecarbonyl chloride | Similar structure but lacks the phenyl group; different reactivity and applications. |

The uniqueness of 1-phenylcyclopentane-1-carbonyl chloride lies in its combination of both phenyl and carbonyl chloride functionalities, which confer specific reactivity patterns not found in its analogs .

1-Phenylcyclopentane-1-carbonyl chloride serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of antitussive medications. The compound is primarily utilized in the synthesis of kebiqin and kemefen, which are pharmacologically active compounds with therapeutic applications [1] [2]. The highly electrophilic carbonyl carbon in the acyl chloride functionality enables facile nucleophilic substitution reactions, making it an ideal building block for pharmaceutical intermediates.

Recent research has demonstrated the compound's utility in antiviral drug development, specifically as an intermediate in the synthesis of nonstructural protein 2 (nsP2) helicase inhibitors [3]. These inhibitors show promising antiviral activity against alphavirus infections, with compounds containing the 1-phenylcyclopentane-1-carbonyl moiety exhibiting EC50 values in the low micromolar range. The structure-activity relationship studies indicate that the phenylcyclopentane scaffold provides optimal binding affinity while maintaining favorable pharmacokinetic properties.

The compound's molecular weight of 208.68 g/mol and boiling point of 149-150°C at 2.92 kPa make it suitable for pharmaceutical manufacturing processes [4] [1]. The high purity requirements (typically >95%) necessary for pharmaceutical applications can be achieved through fractional distillation or recrystallization techniques following synthesis.

| Pharmaceutical Application | Target Compound | Therapeutic Class | Development Stage |

|---|---|---|---|

| Antitussive synthesis | Kebiqin | Cough suppressant | Commercial |

| Antitussive synthesis | Kemefen | Cough suppressant | Commercial |

| Antiviral research | nsP2 helicase inhibitors | Antiviral | Preclinical |

| Cardiovascular research | Aspirin intermediates | Antiplatelet | Research |

Polymer and Material Science Applications

The acyl chloride functionality of 1-phenylcyclopentane-1-carbonyl chloride makes it particularly valuable in polymer chemistry and materials science. The compound can participate in acyl chloride-facilitated condensation polymerization reactions, enabling the synthesis of novel poly(anhydride-ester) materials [5] [6]. These polymers exhibit enhanced thermal stability and unique mechanical properties due to the rigid cyclopentane ring structure.

In condensation polymerization reactions, the compound serves as a monomer or chain-extending agent for the preparation of polyamides and polyesters [7]. The low-temperature polymerization capability (120-135°C) allows for the synthesis of heat-sensitive polymers that would otherwise decompose under conventional high-temperature conditions [5]. The resulting polymers demonstrate molecular weights up to 1.55 × 10⁵ Da with minimal side reactions.

The compound's role in ring-opening polymerization termination has been demonstrated in the synthesis of functionalized biodegradable polymers [8]. When used as a terminating agent, it introduces phenylcyclopentane end groups that can serve as attachment points for bioactive molecules or imaging agents. This application is particularly relevant in drug delivery systems and biomedical materials.

Material science applications include the synthesis of specialty polymers with unique optical properties. The aromatic phenyl group combined with the cyclopentane ring provides distinctive electronic characteristics that can be exploited in organic electronics and photonic materials [9].

Role in Functionalizing Heterocyclic Systems

1-Phenylcyclopentane-1-carbonyl chloride plays a significant role in the functionalization of heterocyclic systems, particularly in nitrogen-containing heterocycles. The compound's high electrophilicity enables regioselective acylation of various heterocyclic substrates, including pyrroles, pyridines, imidazoles, and quinolines [10] [11] [12].

In acyl Sonogashira cross-coupling reactions, the compound serves as an acylating agent for the synthesis of alkynyl ketones, which are important building blocks for heterocyclic compound synthesis [10]. The reaction proceeds under mild conditions with excellent functional group tolerance, making it suitable for late-stage functionalization of complex heterocyclic molecules.

The compound's application in heterocyclic synthesis extends to photoinduced radical reactions, where acyl radicals generated from the acyl chloride can undergo cyclization reactions with isocyanides, alkenes, and alkynes to form diverse heterocyclic frameworks [11]. This methodology has enabled the synthesis of more than 10 classes of heterocyclic compounds, including oxazoles, thiazoles, pyrazoles, and indoles.

Palladium-catalyzed carbon-hydrogen bond functionalization represents another significant application, where the compound participates in intramolecular cyclization reactions to form nitrogen-containing heterocycles [12]. The C-H cyclization method efficiently prepares indazoles, indoles, quinolinones, and benzothiazoles with good to high yields and excellent functional group tolerance.

| Heterocyclic System | Ring Size | Functionalization Type | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Pyrrole | 5-membered | N-Acylation | High (N-1) | 80-95 |

| Pyridine | 6-membered | N-Acylation | High (N-1) | 75-90 |

| Imidazole | 5-membered | N-Acylation | Moderate (N-1/N-3) | 70-85 |

| Quinoline | Fused 6,6 | N-Acylation | High (N-1) | 80-92 |

| Benzothiazole | Fused 5,6 | N-Acylation | High (N-3) | 85-95 |

Asymmetric Synthesis and Chiral Resolution

The application of 1-phenylcyclopentane-1-carbonyl chloride in asymmetric synthesis and chiral resolution represents a sophisticated area of organic chemistry. The compound can be employed in enantioselective acylation reactions using chiral catalysts to achieve high enantioselectivity in the formation of quaternary stereocenters [13] [14].

Enantioselective acylation of silyl ketene acetals with the compound has been achieved using thiourea-pyrrolidinopyridine co-catalysts, resulting in α,α-disubstituted butyrolactones with enantioselectivities up to 98% enantiomeric excess [13]. The reaction proceeds through fluoride anion-binding catalysis, where the thiourea catalyst stabilizes the fluoride counteranion and controls the stereochemical outcome.

Kinetic resolution applications involve the selective acylation of racemic alcohols using chiral DMAP derivatives as catalysts [14] [15]. The selectivity factors (s-values) can reach 98:2 enantiomeric ratios under optimized conditions, making this approach suitable for industrial-scale resolution of chiral building blocks.

The compound serves as a chiral derivatizing agent when prepared in enantiomerically pure form, enabling the analytical determination of enantiomeric excess in racemic mixtures [16] [17]. The formation of diastereomeric derivatives allows for chromatographic separation and quantitative analysis using high-performance liquid chromatography or nuclear magnetic resonance spectroscopy.

Dynamic kinetic resolution represents an advanced application where the compound participates in simultaneous racemization and selective acylation processes [18]. This methodology is particularly valuable for the preparation of enantiopure compounds from racemic starting materials in single-step procedures.

| Asymmetric Method | Catalyst System | Enantioselectivity (% ee) | Selectivity Factor (s) | Industrial Feasibility |

|---|---|---|---|---|

| Enantioselective Acylation | Thiourea-PPY | 81-98 | 50-200 | Moderate |

| Kinetic Resolution | Chiral DMAP | 85-95 | 20-100 | High |

| Dynamic Resolution | Chiral solvents | 70-90 | 10-50 | Low |

| Chiral Auxiliary | Menthyl/bornyl | 60-85 | 5-25 | High |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant